3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a methoxy-substituted aromatic ring, a 1-methylpyrazole moiety, and a pyrrolidine sulfonyl group. Its molecular formula is C₂₁H₂₇N₅O₄S (molecular weight: 453.54 g/mol). The methoxy group enhances lipophilicity, which may improve membrane permeability .
Properties
IUPAC Name |
3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-21-14-16(13-20-21)15-22(10-11-28(25,26)23-8-3-4-9-23)19(24)17-6-5-7-18(12-17)27-2/h5-7,12-14H,3-4,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPYTHEAIZPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide, a compound with the CAS number 1010864-73-9, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 406.5 g/mol. The structure features a methoxy group, a pyrazole moiety, and a pyrrolidinylsulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O4S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1010864-73-9 |
Antitumor Activity
Research has demonstrated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR. For instance, studies indicate that certain pyrazole derivatives can effectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. Pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models of inflammation. This suggests that the compound may be beneficial in treating inflammatory diseases .
Antimicrobial Properties
In addition to its antitumor and anti-inflammatory activities, there is evidence suggesting antimicrobial effects of pyrazole derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of several pyrazole derivatives against cancer cell lines. The results indicated that compounds similar to 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide showed IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This highlights its potential as an antitumor agent.
Study 2: Anti-inflammatory Activity
In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), the administration of pyrazole derivatives resulted in a significant decrease in edema and inflammatory markers. This study supports the hypothesis that these compounds can modulate inflammatory responses effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide. Modifications on the pyrazole ring and sulfonamide group can enhance potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Increased antitumor activity |
| Alterations in Sulfonamide Group | Enhanced anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share core benzamide or pyrazole motifs but differ in substituents, leading to variations in physicochemical and functional properties:
Key Comparative Insights
- Electronic Effects : The oxadiazole ring in N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide introduces strong electron-withdrawing properties, which may stabilize interactions with charged residues in enzyme active sites .
- Synthetic Utility : The tert-butyl and hydroxy groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable its use as a directing group in catalysis, unlike the target compound’s sulfonyl group, which may prioritize solubility over catalytic activity .
Research Findings and Functional Implications
Catalytic vs. Therapeutic Roles
- The target compound’s pyrrolidine sulfonyl group may confer solubility advantages in aqueous environments, making it suitable for in vivo studies, whereas the tert-butyl derivative in is tailored for solid-phase catalysis .
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the non-fluorinated target compound .
Structural-Activity Relationships (SAR)
- Pyrazole Positioning : Substitution at the pyrazole 4-position (common in all compounds) is critical for maintaining planar geometry, facilitating π-π stacking in target binding .
- Sulfonyl vs. Oxadiazole : The pyrrolidine sulfonyl group may engage in hydrogen bonding with polar residues, while oxadiazole’s rigidity could limit conformational flexibility in binding pockets .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what intermediates are critical for ensuring high yield?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the pyrazole-methylamine intermediate (e.g., 1-methyl-1H-pyrazol-4-yl)methanol via nucleophilic substitution or condensation reactions using reagents like 1-methylpyrazole and formaldehyde under acidic conditions .
- Step 2: Sulfonylation of the ethylamine moiety using pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the N-[2-(pyrrolidin-1-ylsulfonyl)ethyl] intermediate .
- Step 3: Coupling the intermediates with 3-methoxybenzoyl chloride via amide bond formation under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) . Critical intermediates include the sulfonylated ethylamine derivative and the pyrazole-methylamine precursor, as impurities here can drastically reduce final yield .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the regiochemistry of the pyrazole ring and sulfonyl group placement. For example, the methyl group on the pyrazole appears as a singlet at δ ~3.8 ppm, while the pyrrolidine sulfonyl protons show distinct splitting patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonyl S=O stretch) validate functional groups .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ expected at ~475 Da) and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyrazole-methylamine intermediate and the sulfonylated ethyl group to enhance regioselectivity?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and reduce side reactions .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts like DMAP can improve coupling efficiency .
- Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the sulfonamide group .
- Monitoring Reaction Progress : Real-time FTIR or HPLC can track intermediate consumption and adjust conditions dynamically .
Q. What strategies can resolve discrepancies in biological activity data when testing this compound against different enzyme isoforms?
- Enzyme-Specific Assays : Use isoform-selective substrates (e.g., fluorogenic probes) to isolate activity contributions .
- Molecular Dynamics Simulations : Model binding interactions with isoforms to identify steric or electronic clashes caused by the pyrrolidine sulfonyl group .
- Mutagenesis Studies : Replace key residues in enzyme isoforms (e.g., catalytic lysine or aspartate) to pinpoint binding determinants .
- Data Normalization : Express activity as a ratio to a control inhibitor (e.g., staurosporine) to account for batch-to-batch variability .
Q. How do structural modifications to the benzamide core impact the compound’s pharmacokinetic properties?
- Methoxy Group Position : Moving the methoxy group from the 3- to 4-position on the benzamide increases metabolic stability by reducing CYP3A4-mediated oxidation .
- Sulfonyl Group Replacement : Replacing pyrrolidine sulfonyl with a smaller sulfonamide (e.g., methyl sulfone) improves solubility but reduces target affinity due to weaker hydrogen bonding .
- Pyrazole Methylation : Adding a methyl group to the pyrazole nitrogen enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration but requiring dose adjustments for toxicity .
Methodological Considerations
- Data Contradiction Analysis : When NMR signals overlap (e.g., pyrrolidine protons), use 2D techniques like COSY or HSQC to resolve ambiguities .
- Yield Improvement : Recrystallization from ethyl acetate/hexane (1:3) removes unreacted sulfonamide precursors, increasing purity to >95% .
- Biological Assay Design : Include negative controls with scrambled peptide sequences to rule out nonspecific binding in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
